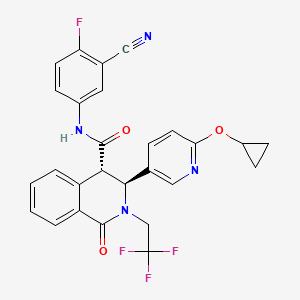
(3S,4S)-N-(3-cyano-4-fluorophenyl)-3-(6-cyclopropyloxypyridin-3-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1a, as described in patent WO2021204952A1, is a synthetic organic compound belonging to a series of novel tetrahydroisoquinoline derivatives. This compound exhibits significant antimalarial activity, with its potency predominantly associated with the (+) enantiomer . The compound’s structure includes a cyano group, a fluorophenyl group, and a cyclopropyloxypyridinyl moiety, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 1a involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. The key steps include:
Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Functional Group Modifications:
Industrial Production Methods: Industrial production of compound 1a would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Compound 1a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Compound 1a has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of compound 1a involves its interaction with specific molecular targets in the malaria parasite. It inhibits the non-SERCA-type calcium-transporting P-ATPase in Plasmodium falciparum, disrupting calcium homeostasis and leading to the parasite’s death . This mechanism highlights the compound’s potential as a novel antimalarial agent .
Comparison with Similar Compounds
Compound 1b: Another tetrahydroisoquinoline derivative with similar antimalarial activity.
Compound 2a: A related compound with modifications in the fluorophenyl group.
Compound 3c: A derivative with different substituents on the isoquinoline core.
Uniqueness: Compound 1a stands out due to its specific combination of functional groups, which contribute to its high potency and selectivity as an antimalarial agent. Its unique structure allows for effective inhibition of the malaria parasite’s calcium-transporting P-ATPase, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C27H20F4N4O3 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(3S,4S)-N-(3-cyano-4-fluorophenyl)-3-(6-cyclopropyloxypyridin-3-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H20F4N4O3/c28-21-9-6-17(11-16(21)12-32)34-25(36)23-19-3-1-2-4-20(19)26(37)35(14-27(29,30)31)24(23)15-5-10-22(33-13-15)38-18-7-8-18/h1-6,9-11,13,18,23-24H,7-8,14H2,(H,34,36)/t23-,24+/m0/s1 |
InChI Key |
KYICPNWURYGJCB-BJKOFHAPSA-N |
Isomeric SMILES |
C1CC1OC2=NC=C(C=C2)[C@@H]3[C@H](C4=CC=CC=C4C(=O)N3CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C#N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)C3C(C4=CC=CC=C4C(=O)N3CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)

![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)

![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)


![4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B10827828.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)](/img/structure/B10827835.png)
![6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10827841.png)


![(3E,5E,7E,9S,10S,11E,13E,17R,18R,20R)-20-[(S)-[(2S,3S,4R,5S,6S)-2,4-dihydroxy-6-[(2S)-2-[(2S,4R,5R,6R)-4-hydroxy-5-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827851.png)
